molecular formula C8H11NO2 B14346851 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid CAS No. 98593-29-4

1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid

Katalognummer: B14346851
CAS-Nummer: 98593-29-4
Molekulargewicht: 153.18 g/mol
InChI-Schlüssel: IMTWIFPDQVRIGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Azabicyclo[222]oct-2-ene-3-carboxylic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid typically involves the construction of the bicyclic framework followed by functionalization at specific positions. One common method involves the use of cyclization reactions where precursors containing the necessary functional groups are subjected to conditions that promote ring closure. For example, the reaction of a suitable amine with a diene under acidic conditions can lead to the formation of the bicyclic structure .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as catalytic hydrogenation, followed by selective functionalization, are often employed. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid functional group. This combination of features imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Eigenschaften

CAS-Nummer

98593-29-4

Molekularformel

C8H11NO2

Molekulargewicht

153.18 g/mol

IUPAC-Name

1-azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid

InChI

InChI=1S/C8H11NO2/c10-8(11)7-5-9-3-1-6(7)2-4-9/h5-6H,1-4H2,(H,10,11)

InChI-Schlüssel

IMTWIFPDQVRIGQ-UHFFFAOYSA-N

Kanonische SMILES

C1CN2CCC1C(=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.